2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide
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Overview
Description
2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound with a thiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of aniline derivatives with thiazolium salts under specific conditions. One common method involves the condensation of 2-anilinoethenyl with 3-ethyl-4-methylthiazolium iodide in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or thiazolium moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide
- 3-Ethyl-2-methyl-4,5-diphenylthiazolium iodide
- 2-(2-Phenylamino-vinyl)-4,5-dihydro-thiazol-3-ium iodide
Uniqueness
2-(2-Anilinoethenyl)-3-ethyl-4-methyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazolium ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
64183-94-4 |
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Molecular Formula |
C14H17IN2S |
Molecular Weight |
372.27 g/mol |
IUPAC Name |
N-[2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C14H16N2S.HI/c1-3-16-12(2)11-17-14(16)9-10-15-13-7-5-4-6-8-13;/h4-11H,3H2,1-2H3;1H |
InChI Key |
FQYKDRZPVHLYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(SC=C1C)C=CNC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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